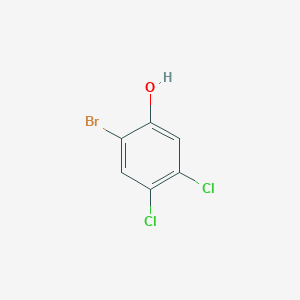

2-Bromo-4,5-dichlorophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4,5-dichlorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrCl2O/c7-3-1-4(8)5(9)2-6(3)10/h1-2,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPPQRCCVUBXCPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrCl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of 2 Bromo 4,5 Dichlorophenol

Regioselective Synthesis Strategies for 2-Bromo-4,5-dichlorophenol

Achieving regiocontrol in the synthesis of polysubstituted aromatic compounds is a fundamental challenge in organic chemistry. The synthesis of a specific isomer like this compound requires careful selection of precursors, reagents, and reaction conditions to direct the halogen substituents to the desired positions on the phenolic ring.

The most direct synthetic approach to this compound involves the selective bromination of a suitable dichlorophenol precursor. The logical starting material for this target compound is 3,4-dichlorophenol (B42033).

In this precursor, the hydroxyl group is a powerful activating, ortho-, para-director, while the two chlorine atoms are deactivating, ortho-, para-directors. The positions ortho to the hydroxyl group are C2 and C6, and the position para is C5 (which is already substituted). The chlorine at C4 directs to C3 (substituted) and C5 (substituted), and the chlorine at C3 directs to C2, C4 (substituted), and C6. Therefore, electrophilic attack, such as bromination, is strongly directed to the C2 and C6 positions. The synthesis of the desired 2-bromo isomer would require a strategy to favor substitution at C2 over C6.

Common halogenation protocols for phenols include:

Bromination: This is typically achieved using molecular bromine (Br₂) in a solvent like acetic acid or a chlorinated hydrocarbon. To control reactivity and minimize byproducts, milder brominating agents such as N-bromosuccinimide (NBS) are often employed. beilstein-journals.orgnih.gov

Chlorination: Reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) are frequently used for the chlorination of phenols. mdpi.comcore.ac.uk

The reactivity of these reagents must be carefully managed to prevent over-halogenation and to achieve the desired regioselectivity.

To overcome the challenge of directing halogenation, various catalytic systems have been developed. These catalysts can influence the regiochemical outcome by modulating the electrophilicity of the halogen source or by interacting with the phenol (B47542) substrate.

For the halogenation of phenols, several classes of catalysts are notable:

Lewis Acids: Traditional catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) can activate the halogenating agent, facilitating electrophilic aromatic substitution. Iron(III) triflimide has been shown to be a powerful Lewis acid for activating NCS in the chlorination of various phenol derivatives. core.ac.uk

Amine Salts: In certain industrial processes for producing brominated phenols, catalysts like triethylamine (B128534) hydrochloride have been used to improve selectivity and yield, minimizing the formation of undesired isomers. google.comgoogle.com

Copper and other Metals: Copper-catalyzed systems, often in the presence of oxygen, have been developed for the selective chlorination and bromination of phenols. beilstein-journals.org Visible-light photoredox catalysis using ruthenium complexes can generate bromine in situ from bromide sources for mild and efficient bromination. nih.gov

Sulfur-Containing Catalysts: Dialkyl sulfides and related sulfur compounds, used with a Lewis acid, have demonstrated high para-selectivity in the chlorination of phenols with sulfuryl chloride. mdpi.com

Organocatalysts: Lewis basic selenoether catalysts have been reported to provide excellent ortho-selectivity in the chlorination of phenols, a significant deviation from the innate para-preference of the reaction. nsf.govresearchgate.net This approach relies on the catalyst forming a selenium-bound chloronium intermediate, which directs the substitution.

| Catalyst Type | Halogenation Type | Primary Selectivity | Example Reagents | Reference(s) |

| Lewis Acids | Chlorination/Bromination | Varies (often para) | FeCl₃, AlCl₃, Fe(NTf₂)₃ | core.ac.uk |

| Amine Salts | Bromination | para | Triethylamine HCl | google.comgoogle.com |

| Copper Catalysts | Chlorination/Bromination | para or ortho | CuCl₂, Cu-Mn spinel oxide | beilstein-journals.org |

| Sulfur-based Catalysts | Chlorination | para | Dialkyl sulfides + AlCl₃ | mdpi.com |

| Selenoether Organocatalysts | Chlorination | ortho | Chiral Selenoether + NCS | nsf.govresearchgate.net |

| Photoredox Catalysts | Bromination | para | Ru(bpy)₃Cl₂ + CBr₄ | nih.gov |

Due to the directing effects of the substituents, a single-step synthesis of this compound from 3,4-dichlorophenol may produce a mixture of isomers that is difficult to separate. Multi-step synthesis provides a more controlled pathway. libretexts.org

Proposed Route to this compound: A multi-step synthesis could involve the introduction of a blocking group to prevent reaction at the more reactive C6 position of 3,4-dichlorophenol, followed by bromination at C2 and subsequent removal of the blocking group.

Documented Synthesis of the Isomer 4-Bromo-2,5-dichlorophenol (B52177): The synthesis of the commercially important isomer, 4-bromo-2,5-dichlorophenol, is well-documented and provides insight into the industrial production of such compounds. google.comgoogle.com

Starting Material: 2,5-dichlorophenol.

Reaction: Bromination with molecular bromine (Br₂).

Catalyst and Conditions: The reaction is performed in an inert solvent like chlorobenzene (B131634) in the presence of a catalyst such as triethylamine hydrochloride at a controlled temperature (e.g., 5-15°C). google.com

Outcome: This process yields 4-bromo-2,5-dichlorophenol with high selectivity (98% yield) and minimizes the formation of the isomeric 6-bromo-2,5-dichlorophenol. google.comgoogle.com Without the catalyst, the yield of the desired product drops, and the percentage of the unwanted isomer increases significantly. google.com

This example underscores the critical role of the catalyst in achieving high regioselectivity in the synthesis of specific polyhalogenated phenol isomers.

Traditional halogenation reactions often use hazardous reagents and volatile organic solvents, generating significant chemical waste. Green chemistry principles aim to develop more environmentally benign synthetic methods. mdpi.com

Key green approaches applicable to the synthesis of halogenated phenols include:

Alternative Solvents: Replacing hazardous chlorinated solvents with greener alternatives like water, polyethylene (B3416737) glycol (PEG), or ionic liquids can significantly reduce the environmental impact. matanginicollege.ac.inroyalsocietypublishing.org

Solvent-Free Reactions (Mechanochemistry): A mechanochemical route for the halogenation of phenols using N-halosuccinimides has been developed. beilstein-journals.org This method, which involves grinding the reactants together, often with a liquid auxiliary like PEG-400, is fast, efficient, and avoids the use of bulk solvents. beilstein-journals.org

Catalyst Efficiency and Recyclability: The development of highly efficient catalysts that can be used in small quantities and recycled is a core principle of green chemistry. mdpi.com For instance, solid-supported catalysts or those soluble in a separate phase can be recovered and reused, reducing costs and waste.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. matanginicollege.ac.in This involves minimizing the use of stoichiometric reagents and protecting groups.

Reaction Mechanisms and Derivatization of this compound

The reactivity of this compound is dominated by the interplay of the electron-donating hydroxyl group and the three electron-withdrawing halogen atoms. These substituents govern the pathways for both electrophilic and nucleophilic substitution.

Nucleophilic Aromatic Substitution (NAS): Conversely, the electron-poor nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution. masterorganicchemistry.com In this type of reaction, a strong nucleophile (e.g., an alkoxide, amine, or thiolate) attacks the ring and displaces one of the halogen atoms, which acts as a leaving group.

The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The presence of multiple electron-withdrawing groups is crucial for stabilizing this negatively charged intermediate. masterorganicchemistry.comdergipark.org.tr In this compound, a nucleophile could potentially substitute the bromine at C2 or the chlorines at C4 or C5. The position of substitution would be influenced by the ability of the other substituents to stabilize the intermediate anion through resonance and inductive effects. Generally, halogens at positions ortho or para to another electron-withdrawing group are more readily displaced.

Derivatization of the Phenolic Group: The hydroxyl group itself is a key site for derivatization. It can be readily converted into other functional groups, which is often a necessary step in multi-step syntheses. Common derivatization reactions include:

Ether formation: Reaction with an alkyl halide under basic conditions (Williamson ether synthesis).

Ester formation: Reaction with an acyl chloride or anhydride.

Derivatization for Analysis: The phenolic proton can be replaced with other groups to improve analytical detection, for example, by reacting with α-bromo-2,3,4,5,6-pentafluorotoluene (PFBBr) for GC-MS analysis. settek.com

Oxidative and Reductive Transformations of the Phenolic Moiety

The phenolic moiety of this compound is susceptible to both oxidative and reductive transformations, which can either modify the hydroxyl group or cleave the halogen-carbon bonds.

Reductive Transformations: Reductive dehalogenation is a key transformation for halogenated phenols, often mediated by anaerobic microorganisms. Studies on the bacterium Desulfitobacterium dehalogenans, known for its ability to dehalogenate chlorophenols, have shown a high degree of substrate specificity. This bacterium reductively removes chlorine atoms positioned adjacent (ortho) to the hydroxyl group. nih.govnih.gov The presence of other halogen substituents on the ring influences the reaction rate. For instance, a chlorine substituent at the meta or para position can facilitate ortho dehalogenation. nih.gov However, a chlorine atom in the 5-position (meta to the hydroxyl group), as is the case in this compound, has been observed to have a negative effect on the rate of dechlorination at the 2-position, and may even prevent it. nih.gov This suggests that microbial reductive dehalogenation of this compound might be slow or proceed through alternative pathways. The process of reductive dehalogenation involves the replacement of a halogen substituent with a hydrogen atom, which can decrease the toxicity of polychlorinated compounds. oup.com

Enzymatic reductive dehalogenation has also been identified as a crucial step in the biosynthesis of some marine natural products. acs.org While not directly studied on this compound, these enzymatic systems demonstrate nature's capacity for specific dehalogenation reactions. For example, the enzyme ortho-chlorophenol reductive dehalogenase, purified from Desulfitobacterium dehalogenans, can dehalogenate a variety of chlorophenols, including 2-bromo-4-chlorophenol (B154644), at the ortho position relative to the hydroxyl group. researchgate.net

Oxidative Transformations: The phenolic group can be oxidized to form phenoxy radicals. These reactive intermediates can then participate in coupling reactions, leading to the formation of dimers and polymers. Fungal enzymes, such as phenol oxidases from Rhizoctonia praticola, have been shown to catalyze the oxidative coupling of various halophenols, including 4-bromo-2-chlorophenol. nih.gov This process results in the formation of polymeric products. nih.gov It is plausible that this compound could undergo similar enzyme-mediated oxidative polymerization. Oxidative coupling of phenolic compounds is also a known transformation catalyzed by cytochrome P450 enzymes. dtu.dk Furthermore, chemical oxidation using reagents like Fenton's reagent (iron-catalyzed hydrogen peroxide) is a method used to degrade chlorinated phenols by generating highly reactive hydroxyl radicals. epa.gov

Coupling Reactions and Formation of Dimeric/Polymeric Derivatives

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Ullmann reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex derivatives from halophenols.

Suzuki Coupling: The Suzuki-Miyaura reaction couples an organoboron species with an organohalide. wikipedia.org The reactivity of the halide in this reaction generally follows the trend: I > Br > Cl. wikipedia.org For this compound, this reactivity difference allows for regioselective coupling at the more reactive carbon-bromine bond, leaving the chloro substituents intact. A study on the arylation of 2-bromo-4-chlorophenol derivatives successfully utilized a Pd-catalyzed Suzuki cross-coupling reaction to synthesize a variety of biphenyl (B1667301) compounds with moderate to good yields. nih.gov This demonstrates the feasibility of selectively targeting the C-Br bond in mixed halophenols. Microwave irradiation has been shown to improve the results for Suzuki couplings involving bromophenols. acs.org

Ullmann Coupling: The Ullmann reaction is a classic method for forming diaryl ethers by coupling a phenol with an aryl halide, typically using a copper catalyst. uantwerpen.beresearchgate.net Similar to the Suzuki reaction, the reactivity of aryl halides in Ullmann couplings is generally higher for bromides and iodides than for chlorides. nih.govarkat-usa.org This selectivity was exploited in the synthesis of sterically hindered polychlorinated biphenyls, where a catalyst system allowed for coupling at iodo-substituted positions without significant reaction at chloro-substituted sites. nih.gov For this compound, this suggests that Ullmann-type ether synthesis would preferentially occur at the C-Br bond. Harsher reaction conditions are sometimes necessary to achieve coupling with less reactive chlorophenols. uantwerpen.be

Formation of Dimeric/Polymeric Derivatives: As mentioned previously, oxidative coupling reactions can lead to the formation of dimeric and polymeric structures. Enzymatic polymerization of halophenols has been demonstrated. nih.gov Photolysis can also induce the formation of dimeric products. For example, the photolysis of monochlorophenols in ice has been shown to yield chlorinated biphenyldiol products. nih.gov The photodegradation of higher chlorinated phenols, such as pentachlorophenol (B1679276), can lead to the formation of polychlorinated dibenzo-p-dioxins and dibenzofurans through the coupling of phenoxy radicals. icm.edu.pl

Below is a table summarizing representative coupling reaction conditions for related halophenols.

| Coupling Reaction | Halophenol Substrate | Coupling Partner | Catalyst/Reagents | Solvent | Conditions | Product Type | Yield | Reference |

| Suzuki Coupling | 2-Bromo-4-chlorophenyl-2-bromobutanoate | Phenylboronic acids | Pd(PPh₃)₄, K₂CO₃ | Toluene/Ethanol/H₂O | Reflux, 12 h | Arylated butanoate derivatives | 64-81% | nih.gov |

| Suzuki Coupling | Iodophenols | Phenol boronic acids | Pd/C, K₃PO₄ | Water | 100 °C, 16 h | Biphenols | Variable | acs.org |

| Suzuki Coupling | Bromophenols | Phenol boronic acids | Pd/C, K₃PO₄ | Water | Microwave, 150 °C, 30 min | Biphenols | Variable | acs.org |

| Ullmann Coupling | 2-Bromonaphthalene | p-Cresol | CuIPPh₃, K₂CO₃ | Toluene | 100 °C, 24 h | Diaryl ether | 58.3% | arkat-usa.org |

| Ullmann Coupling | 3,5-Dichlorophenol | 4-Bromo-2-methylpyridine | CuI, K₂CO₃ | DMF | Harsher conditions | Diaryl ether | N/A | uantwerpen.be |

Photochemical Reactivity and Light-Induced Transformations

The absorption of ultraviolet (UV) radiation can induce significant chemical changes in halogenated phenols. These photochemical transformations are important in the environmental fate of these compounds and can also be harnessed for synthetic purposes. The primary photochemical process for chlorophenols is often the homolytic cleavage of a carbon-halogen bond, forming a carbon-centered phenoxy radical and a halogen radical. icm.edu.plcdc.gov

The rate and products of photolysis are influenced by several factors, including the number and position of halogen substituents, the pH of the medium, and the presence of other substances that can act as photosensitizers. cdc.gov Studies on various chlorophenols have shown that photolysis can lead to dechlorination, where the halogen is replaced by a hydrogen atom, or hydroxylation, where it is replaced by a hydroxyl group. cdc.govmurdoch.edu.au For example, the photolysis of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) in water under UVC radiation yields 2,4,5-trichlorophenol (B144370) (2,4,5-TCP), which is then further degraded to dichlorophenols and monochlorophenols. murdoch.edu.au

The photolysis of pentachlorophenol (PCP) has been shown to produce tetrachlorophenols and dichlorophenols as intermediates before complete mineralization. researchgate.net The degradation pathway can be predicted by calculating the bond dissociation energy of the C-Cl bonds. researchgate.net It is expected that this compound would undergo similar photodegradation, likely initiated by the cleavage of the weaker C-Br bond, followed by cleavage of the C-Cl bonds.

Furthermore, the phenoxy radicals generated during photolysis can couple to form dimeric products. nih.gov The photolysis of chlorophenols has been reported to form polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs), especially from highly chlorinated precursors like pentachlorophenol. icm.edu.plmurdoch.edu.au This indicates that light-induced transformations of this compound could potentially lead to the formation of mixed bromo-chloro dimeric byproducts.

The table below lists intermediates identified in the photodegradation of related polychlorinated phenols.

| Parent Compound | Irradiation Conditions | Identified Intermediates | Reference |

| 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) | UVC radiation in pure water | 2,4,5-Trichlorophenol, 2,5-Dichlorophenol, 2,4-Dichlorophenol, 2-Chlorophenol | murdoch.edu.au |

| Pentachlorophenol (PCP) | UV irradiation | 2,3,5,6-Tetrachlorophenol, 2,3,4,6-Tetrachlorophenol, 2,5-Dichlorophenol | researchgate.net |

| 2-Chlorophenol (in ice) | UV irradiation | 3'-Chlorobiphenyl-2,4'-diol, 3-Chlorobiphenyl-2,2'-diol | nih.gov |

| 4-Chlorophenol (in ice) | UV irradiation | 5-Chlorobiphenyl-2,4'-diol | nih.gov |

Molecular Spectroscopy and Structural Elucidation Techniques in Research on 2 Bromo 4,5 Dichlorophenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For a molecule like 2-Bromo-4,5-dichlorophenol, different NMR techniques would be employed to distinguish it from its various isomers and to assign the specific positions of the hydrogen and carbon atoms.

Proton and Carbon-13 NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the two aromatic protons. The chemical shifts and coupling constants of these protons would be highly dependent on the electronic effects of the surrounding bromine, chlorine, and hydroxyl groups. Similarly, the ¹³C NMR spectrum would provide signals for each of the six carbon atoms in the benzene (B151609) ring, with their chemical shifts indicating the nature of their substitution. Without experimental data, a precise analysis remains speculative.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound (Note: This table is for illustrative purposes only as no experimental data was found.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-3 | - | - |

| H-6 | - | - |

| C-1 | - | - |

| C-2 | - | - |

| C-3 | - | - |

| C-4 | - | - |

| C-5 | - | - |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity

To definitively establish the molecular structure, two-dimensional (2D) NMR experiments would be crucial.

COSY (Correlation Spectroscopy) would reveal the coupling between the two aromatic protons, confirming their spatial relationship on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, providing the key connectivity information to piece together the entire molecular framework and confirm the substitution pattern of the bromine and chlorine atoms.

Advanced NMR for Dynamic Studies and Solvent Effects

Further NMR studies could investigate dynamic processes such as the rotation of the hydroxyl group or the effect of different solvents on the chemical shifts. These experiments provide deeper insights into the molecule's behavior and interactions in various environments. However, no such research on this compound has been identified.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragment Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion of this compound. This would allow for the unambiguous determination of its elemental formula (C₆H₃BrCl₂O), confirming the presence and number of bromine and chlorine atoms based on their characteristic isotopic patterns.

Table 2: Hypothetical High-Resolution Mass Spectrometry Data for this compound (Note: This table is for illustrative purposes only as no experimental data was found.)

| Ion | Calculated m/z | Observed m/z |

|---|---|---|

| [M]+ | - | - |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of the molecular ion to produce a characteristic pattern of daughter ions. By analyzing these fragments, the structural arrangement of the atoms can be inferred. For this compound, fragmentation would likely involve the loss of the bromine and chlorine atoms, as well as the hydroxyl group, providing further evidence for the substitution pattern. The specific fragmentation pathways would be unique to this isomer and would help to distinguish it from others.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile and semi-volatile compounds like this compound. It is instrumental in assessing the purity of a sample and identifying any volatile by-products from its synthesis. In a typical GC-MS analysis, the sample is vaporized and separated based on its components' boiling points and interactions with a capillary column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint based on the mass-to-charge ratio of the fragments.

For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. A key feature would be the distinctive isotopic pattern caused by the presence of one bromine atom (isotopes 79Br and 81Br in an approximate 1:1 ratio) and two chlorine atoms (isotopes 35Cl and 37Cl in an approximate 3:1 ratio). This complex isotopic signature is a powerful confirmation of the elemental composition of the molecule. Fragmentation patterns would likely involve the loss of the bromine and chlorine atoms, as well as cleavage of the phenol (B47542) ring.

Table 1: Representative GC-MS Data for a Halogenated Phenol

| Parameter | Description |

| Retention Time (tR) | The time it takes for the compound to travel through the GC column. This is dependent on the specific column and conditions used. |

| Molecular Ion (M+) | A peak corresponding to the intact molecule, showing a characteristic isotopic pattern for C6H3BrCl2O. |

| Key Fragment Ions | Fragments resulting from the loss of Br, Cl, CO, and other moieties, which help to confirm the structure. |

| Purity Assessment | Determined by the relative peak area of the analyte compared to other detected compounds in the chromatogram. |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is essential for identifying the functional groups present in a molecule. These techniques are based on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule absorbs infrared radiation or scatters incident light (Raman effect), it can be excited to a higher vibrational state. The resulting spectrum provides a unique "fingerprint" for the compound.

For this compound, the FT-IR and Raman spectra would reveal characteristic vibrations for the hydroxyl group (O-H), the aromatic ring (C-C and C-H), and the carbon-halogen bonds (C-Cl and C-Br). The O-H stretching vibration is typically a broad band in the FT-IR spectrum, found in the region of 3200-3600 cm-1. The aromatic C-H stretching vibrations appear above 3000 cm-1, while the C=C stretching vibrations of the benzene ring are found in the 1400-1600 cm-1 region. The C-O stretching vibration of the phenol would be expected in the 1200-1300 cm-1 range. The carbon-halogen stretches occur at lower frequencies, with C-Cl stretches typically in the 600-800 cm-1 range and C-Br stretches in the 500-600 cm-1 range.

While a dedicated experimental study on the vibrational spectra of this compound is not available, studies on similar molecules, such as p-chlorophenol and p-bromophenol, provide insight into the influence of halogen substituents on the vibrational frequencies of the phenolic ring. acs.org Computational studies using Density Functional Theory (DFT) on related compounds like 2-bromobenzoic acid have also been used to assign vibrational modes. nih.gov

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) |

| O-H | Stretching | 3200 - 3600 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C=C (aromatic) | Stretching | 1400 - 1600 |

| C-O | Stretching | 1200 - 1300 |

| C-Cl | Stretching | 600 - 800 |

| C-Br | Stretching | 500 - 600 |

Electronic Spectroscopy (UV-Vis) for Elucidating Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. For aromatic compounds like this compound, the most significant electronic transitions are π → π* transitions within the conjugated system of the benzene ring.

The position of the maximum absorbance (λmax) and the intensity of the absorption are sensitive to the substituents on the aromatic ring. The hydroxyl (-OH) group and the halogen atoms (-Cl, -Br) act as auxochromes, which can shift the λmax to longer wavelengths (a bathochromic or red shift) and increase the absorption intensity (a hyperchromic effect). This is due to the interaction of the non-bonding electrons on the oxygen and halogen atoms with the π-electron system of the benzene ring.

Specific UV-Vis spectral data for this compound is not prominent in the literature. However, studies on other halogenated phenols can provide an estimation of its absorption characteristics. For example, the UV absorption spectrum of 2-bromobenzanilide has a λmax at 260 nm. researchgate.net The additional chlorine atoms and the different substitution pattern in this compound would be expected to influence this value. The extent of conjugation is a key factor in determining the λmax. pearson.com

Table 3: Estimated UV-Vis Absorption Data for this compound

| Electronic Transition | Estimated λmax (nm) |

| π → π* | 270 - 290 |

X-ray Crystallography for Solid-State Structural Analysis and Intermolecular Interactions (If applicable to research)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique can provide precise information about bond lengths, bond angles, and the spatial arrangement of atoms. Crucially, it also reveals the nature of intermolecular interactions that govern how molecules pack together in a crystal lattice.

A specific crystal structure for this compound has not been reported in the reviewed literature. However, extensive research on other dihalogenated phenols provides a strong basis for predicting the types of intermolecular interactions that would be present. lgcstandards.com The primary interactions would likely be O-H···O hydrogen bonds, forming chains or cyclic motifs of phenol molecules.

Hirshfeld surface analysis is a computational tool often used in conjunction with X-ray crystallography to visualize and quantify intermolecular interactions in a crystal. pearson.com

Table 4: Expected Intermolecular Interactions in Solid this compound

| Interaction Type | Description |

| Hydrogen Bonding | O-H···O interactions between the hydroxyl groups of adjacent molecules. |

| Halogen Bonding | Interactions involving the electrophilic regions of Br and Cl atoms with nucleophilic sites (e.g., Br···O, Cl···O). |

| π-π Stacking | Interactions between the aromatic rings of adjacent molecules. |

| van der Waals Forces | General attractive forces between molecules. |

Chiroptical Spectroscopy for Chirality Assignment in Derived Compounds (If applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are used to study chiral molecules—molecules that are non-superimposable on their mirror images. These techniques measure the differential absorption of left- and right-circularly polarized light.

This compound is an achiral molecule and therefore does not exhibit a chiroptical response. Consequently, chiroptical spectroscopy is not applicable to the analysis of this compound itself.

However, if this compound were to be used as a starting material in the synthesis of new chiral derivatives, then chiroptical spectroscopy would become a critical tool for their characterization. For instance, if a chiral substituent were introduced to the molecule, CD or VCD spectroscopy could be used to determine the absolute configuration of the resulting enantiomers by comparing experimental spectra with those predicted by quantum chemical calculations. While no such derivatives of this compound have been identified in the surveyed literature, the methodology is well-established for other chiral halogenated compounds.

Environmental Chemistry and Fate of 2 Bromo 4,5 Dichlorophenol: Research Perspectives

Abiotic Degradation Pathways in Aquatic and Terrestrial Environments

The abiotic degradation of a chemical compound in the environment involves processes that are not mediated by living organisms. These pathways are crucial for determining the persistence and ultimate fate of a compound in soil and water.

Photolytic Degradation Mechanisms and Quantum Yields

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by photons. For 2-Bromo-4,5-dichlorophenol, specific studies detailing its photolytic degradation mechanisms, the byproducts formed, and its quantum yields—a measure of the efficiency of a photochemical process—are not available in the reviewed scientific literature. Research on similar halogenated phenols suggests that photolysis can be a significant degradation pathway, often involving the cleavage of carbon-halogen bonds, but specific data for this compound is absent.

Hydrolysis Kinetics and pH Dependency

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The rate of this reaction can be highly dependent on the pH of the surrounding medium. There is currently a lack of specific data regarding the hydrolysis kinetics of this compound, including its rate constants and how these rates are influenced by varying pH levels in aquatic and terrestrial environments.

Oxidation by Reactive Oxygen Species (ROS) in Environmental Systems

Reactive Oxygen Species (ROS), such as hydroxyl radicals (•OH) and singlet oxygen, are highly reactive chemical species that can play a significant role in the oxidation and degradation of organic pollutants. Detailed research on the specific reactions between this compound and various ROS, including reaction kinetics and degradation product identification, is not documented in the available literature.

Biotransformation and Biodegradation Mechanisms by Microbial Systems

Biotransformation and biodegradation refer to the processes by which microorganisms, such as bacteria and fungi, chemically alter or break down organic compounds. These are critical pathways for the natural attenuation of environmental contaminants.

Identification of Microbial Degraders and Metabolic Pathways

While numerous studies have identified microbial strains capable of degrading various chlorophenols and bromophenols, there is no specific information identifying microbial species that can degrade this compound. Consequently, the metabolic pathways that would be involved in its breakdown by microorganisms remain uncharacterized.

Enzymatic Dehalogenation and Ring Cleavage Processes

The microbial degradation of halogenated aromatic compounds typically involves enzymatic reactions. Dehalogenases are enzymes that cleave carbon-halogen bonds, which is often a critical first step in the degradation process. Following dehalogenation, dioxygenase enzymes can catalyze the cleavage of the aromatic ring. Specific research identifying the enzymes capable of acting on this compound and elucidating the mechanisms of dehalogenation and subsequent ring cleavage is currently unavailable. While general mechanisms of enzymatic dehalogenation are known, their applicability to this specific compound has not been documented. nih.govnih.gov

Factors Influencing Biodegradation Rates in Diverse Ecosystems

Currently, there are no specific studies that detail the biodegradation of this compound. To understand its persistence and breakdown in the environment, research would be required to investigate several key factors. These would include identifying specific microbial communities, both bacterial and fungal, capable of metabolizing the compound. The influence of environmental conditions such as temperature, pH, oxygen availability (aerobic versus anaerobic conditions), and the presence of other organic matter would be crucial to determining degradation rates in different ecosystems like soil, sediment, and water. Acclimation of microbial populations to the compound would also be a critical factor to assess.

Sorption and Transport Phenomena in Environmental Matrices

The mobility and distribution of this compound in the environment are governed by its interaction with soils, sediments, and water. To date, specific studies on these phenomena are absent from the scientific literature.

Adsorption/Desorption Isotherms and Kinetics on Soils and Sediments

To determine the extent to which this compound binds to environmental solids, laboratory-based isotherm studies, such as Freundlich and Langmuir models, would need to be conducted. These experiments would quantify the partitioning of the compound between the solid (soil or sediment) and water phases. Key influencing factors to investigate would include the organic carbon content, clay content, and pH of the solid matrices. Kinetic studies would also be necessary to understand the rate at which sorption equilibrium is achieved.

Leaching Potential and Groundwater Transport Modeling

The potential for this compound to contaminate groundwater is a significant concern. Assessing this risk would involve laboratory column studies to measure its mobility through different soil types. The data from such experiments, combined with its sorption characteristics and estimated degradation rates, could then be used to develop and parameterize computer models that predict its transport and potential to reach groundwater under various hydrological and geological conditions.

Volatilization from Water and Soil Surfaces

The tendency of this compound to partition from water or soil into the atmosphere is another important environmental fate process. This would be quantified by determining its Henry's Law constant. Experimental studies would be needed to measure its volatilization rate from both water and soil surfaces under different environmental conditions, such as temperature, wind speed, and soil moisture content.

Formation and Characterization of Environmental Transformation Products and Metabolites

When this compound degrades in the environment, it is likely to form various transformation products or metabolites, which could be more or less toxic than the parent compound. Research is needed to identify these products under different degradation pathways (e.g., microbial degradation, photolysis). This would involve controlled laboratory experiments followed by advanced analytical techniques, such as mass spectrometry, to isolate and identify the chemical structures of any resulting compounds.

Model-Based Prediction of Environmental Persistence and Distribution Potential

The following table contains basic computed physicochemical properties for this compound, which are prerequisites for the experimental and modeling studies described above.

| Property | Value | Source |

| Molecular Formula | C6H3BrCl2O | PubChem nih.gov |

| Molecular Weight | 241.89 g/mol | PubChem nih.gov |

| XLogP3 | 3.8 | PubChem nih.gov |

| Monoisotopic Mass | 239.87443 Da | PubChem nih.gov |

Advanced Analytical Methodologies for the Detection and Quantification of 2 Bromo 4,5 Dichlorophenol in Research Contexts

Chromatographic Separation Techniques for Complex Sample Matrices

Chromatographic techniques are central to the analysis of 2-Bromo-4,5-dichlorophenol, providing the high-resolution separation required to isolate the analyte from interfering components in complex samples. Gas and liquid chromatography, as well as capillary electrophoresis, represent the primary methods employed for this purpose.

Gas chromatography is a cornerstone technique for the analysis of semi-volatile compounds like halogenated phenols. The choice of detector is crucial for achieving the desired sensitivity and selectivity.

Electron Capture Detector (ECD): The ECD is highly sensitive to electronegative compounds, making it particularly well-suited for detecting halogenated phenols. gcms.cz Its high sensitivity allows for the determination of trace levels of this compound in environmental samples. gcms.cz

Flame Ionization Detector (FID): While a more universal detector for organic compounds, the FID can be used for the analysis of underivatized phenols at higher concentrations. epa.gov Its response is generally lower for halogenated compounds compared to hydrocarbons.

Mass Spectrometry (MS): Coupling GC with a mass spectrometer provides the highest degree of certainty in compound identification. asianpubs.org GC-MS allows for the unequivocal identification of this compound based on its unique mass spectrum and retention time. asianpubs.orgthermofisher.com This method is essential for confirmation and is widely used in environmental monitoring for various phenols. thermofisher.com

In many cases, derivatization of the phenol (B47542) group is performed prior to GC analysis to improve chromatographic peak shape and thermal stability. epa.gov A common approach involves acetylation with acetic anhydride. jcsp.org.pkdphen1.com

Table 1: Illustrative GC Conditions for Halogenated Phenol Analysis

| Parameter | Typical Condition | Detector | Reference |

|---|---|---|---|

| Column | Low polarity silarylene phase (e.g., TG-5SilMS) | MS | thermofisher.com |

| Injector Temperature | 275 °C (Splitless) | MS | thermofisher.com |

| Oven Program | Initial 60°C, ramped to 300°C | MS | thermofisher.com |

| Carrier Gas | Helium | MS, FID, ECD | thermofisher.com |

| Derivatization | With acetic anhydride or PFBBr | MS, ECD | epa.govjcsp.org.pk |

High-performance liquid chromatography (HPLC) offers a powerful alternative to GC, particularly for compounds that are thermally labile or require no derivatization.

HPLC with UV Detection (HPLC-UV): This is a common and robust method for the quantification of phenols. mdpi.com Separation is typically achieved on a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of acetonitrile and water. Detection is performed at a wavelength corresponding to the UV absorbance maximum of the analyte.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For ultra-trace analysis in highly complex matrices, LC-MS/MS is the method of choice. It combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. researchgate.net This technique has been successfully applied to the analysis of various brominated and chlorinated phenols in water samples, achieving detection limits in the low nanogram-per-liter (ng/L) range. researchgate.netumb.edu

Table 2: Example HPLC Parameters for the Analysis of a Related Compound (4-Bromo-2,5-dichlorophenol)

| Parameter | Condition | Reference |

|---|---|---|

| Column | Newcrom R1 | sielc.com |

| Mobile Phase | Water, Acetonitrile (MeCN), and Phosphoric Acid | sielc.com |

| Detection | UV or Mass Spectrometry (MS) | sielc.com |

| Application Note | For MS detection, formic acid is substituted for phosphoric acid. | sielc.com |

Capillary electrophoresis is an analytical technique that separates ions based on their electrophoretic mobility with the use of an applied voltage. longdom.org The separation mechanism relies on differences in the charge-to-size ratio of the analytes. CE offers advantages such as high separation efficiency, short analysis times, and low consumption of reagents and samples. mdpi.com While widely used for a variety of biomolecules and small ions, its application for specific halogenated phenols like this compound is less common but holds potential for specialized research contexts where matrix effects are challenging for traditional chromatographic methods. nih.gov Different modes, such as Capillary Zone Electrophoresis (CZE), can be employed for the separation of phenolic compounds. longdom.org

Advanced Sample Preparation and Extraction Protocols for Environmental and Biological Research Samples

Effective sample preparation is a critical prerequisite for accurate chromatographic analysis. The goal is to isolate and concentrate this compound from the sample matrix while removing interfering substances.

Solid-Phase Extraction (SPE): SPE is a widely used technique for the extraction of phenols from aqueous samples. nih.gov It involves passing the liquid sample through a cartridge containing a solid adsorbent that retains the analyte. nih.gov The analyte is then eluted with a small volume of an organic solvent. For acidic compounds like phenols, the sample pH is typically adjusted to be at least two units below the pKa to ensure the compound is in its neutral, protonated form for optimal retention on reversed-phase sorbents like C18. researchgate.net SPE offers high recovery rates and significant preconcentration factors. researchgate.net

Liquid-Liquid Extraction (LLE): LLE is a classic extraction method that partitions the analyte between the aqueous sample and an immiscible organic solvent. For phenols, this often involves acidifying the sample and extracting with a solvent like dichloromethane. taylorfrancis.com While effective, LLE can be time-consuming and requires larger volumes of organic solvents compared to other methods.

Microextraction techniques have gained prominence as they are faster, require minimal to no solvent, and are environmentally friendly. nih.gov

Solid-Phase Microextraction (SPME): In SPME, a fused silica fiber coated with a polymeric stationary phase is exposed to the sample (either by direct immersion or in the headspace above the sample). dphen1.comnih.gov The analytes adsorb to the fiber, which is then transferred to the injector of a gas chromatograph for thermal desorption and analysis. dphen1.com The choice of fiber coating is crucial; for phenols, polyacrylate (PA) or polydimethylsiloxane/divinylbenzene (PDMS/DVB) fibers are often employed. nih.govresearchgate.net Optimization of parameters such as extraction time, temperature, pH, and salt addition is necessary to achieve high sensitivity. nih.gov

Liquid-Phase Microextraction (LPME): LPME is a miniaturized version of LLE. In one common setup, hollow-fiber LPME (HF-LPME), a few microliters of an organic solvent are immobilized within the pores of a porous hollow fiber. This fiber is placed in the aqueous sample, and the analytes extract into the organic phase. nih.govresearchgate.net In a three-phase system, the analytes can then be back-extracted into an acceptor phase inside the fiber, providing further cleanup and concentration. nih.gov LPME has been successfully applied to the determination of various chlorophenols in environmental water samples, achieving high enrichment factors. nih.govnih.gov

Table 3: Comparison of Sample Preparation Techniques for Phenolic Compounds

| Technique | Principle | Advantages | Considerations | Reference |

|---|---|---|---|---|

| Solid-Phase Extraction (SPE) | Analyte partitions onto a solid sorbent. | High recovery, high preconcentration factor, automation-friendly. | Requires method development for sorbent and eluent selection. | researchgate.net |

| Liquid-Liquid Extraction (LLE) | Analyte partitions between two immiscible liquid phases. | Well-established, high sample capacity. | Consumes large volumes of organic solvent, can be labor-intensive. | taylorfrancis.com |

| Solid-Phase Microextraction (SPME) | Analyte is adsorbed onto a coated fiber. | Solvent-free, simple, integrates sampling and preconcentration. | Fiber lifetime, matrix effects, requires optimization. | dphen1.comnih.gov |

| Liquid-Phase Microextraction (LPME) | Analyte is extracted into a micro-volume of solvent. | Minimal solvent use, high enrichment factors, inexpensive. | Can be technically demanding, requires careful optimization of conditions. | nih.govnih.gov |

Matrix Effect Mitigation Strategies in High-Throughput Analysis

In the high-throughput analysis of this compound, particularly in complex environmental or biological samples, the "matrix effect" can significantly impact the accuracy and precision of quantitative results. This phenomenon, defined as the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix, can lead to either suppression or enhancement of the analytical signal. scielo.org.co For halogenated compounds like this compound, which are often analyzed using sensitive techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), mitigating these effects is crucial for generating reliable data. researchgate.netmst.edu

Several strategies are employed to counteract matrix effects in a high-throughput setting:

Matrix-Matched Calibration: This is one of the most common and effective approaches. Calibration standards are prepared in a blank matrix extract that is free of the target analyte but is otherwise identical to the samples being analyzed. This ensures that the standards and the samples experience similar matrix-induced signal suppression or enhancement, thereby improving the accuracy of quantification.

Stable Isotope-Labeled Internal Standards: The use of a stable isotope-labeled analogue of this compound as an internal standard is a highly effective but often costly strategy. The labeled standard is chemically identical to the analyte and co-elutes chromatographically, meaning it is subjected to the same matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, the matrix effect can be effectively compensated for.

Sample Preparation and Cleanup: Rigorous sample cleanup is a fundamental step in reducing matrix effects. Techniques such as solid-phase extraction (SPE), dispersive liquid-liquid microextraction (DLLME), and accelerated solvent extraction (ASE) can selectively isolate the analyte while removing a significant portion of interfering matrix components. researchgate.net For instance, SPE cartridges can be chosen with a sorbent that has a high affinity for phenols, allowing for their separation from lipids, proteins, and other macromolecules that often cause matrix effects.

Instrumental Approaches: Modifications to the analytical instrumentation can also help mitigate matrix effects. For example, in GC, using a programmable temperature vaporizer (PTV) inlet in solvent vent mode can reduce the amount of non-volatile matrix components entering the analytical column. scielo.org.co In LC-MS, atmospheric pressure chemical ionization (APCI) may be less susceptible to matrix effects than electrospray ionization (ESI) for certain compounds. Diluting the sample extract can also be a simple and effective strategy to reduce the concentration of interfering matrix components, although this may compromise the method's detection limits. copernicus.org

The choice of mitigation strategy depends on the complexity of the matrix, the required sensitivity, and the resources available. A combination of these approaches is often necessary for robust, high-throughput analysis of this compound in challenging research contexts.

Table 1: Comparison of Matrix Effect Mitigation Strategies

| Strategy | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Matrix-Matched Calibration | Calibrants prepared in analyte-free matrix to mimic sample conditions. | Cost-effective, directly compensates for signal alteration. | Requires a representative blank matrix which may be difficult to obtain. |

| Isotope-Labeled Internal Standards | Analyte and standard experience identical matrix effects; quantification based on signal ratio. | Highly accurate and precise, considered the "gold standard". | High cost and limited availability of specific labeled compounds. |

| Advanced Sample Cleanup (e.g., SPE) | Physical removal of interfering matrix components prior to analysis. | Reduces matrix load on the instrument, can improve sensitivity. | Can be time-consuming, may lead to analyte loss, increases cost per sample. |

| Instrumental Modifications (e.g., PTV) | Optimizing injection or ionization to minimize the impact of matrix components. | Can be automated, reduces need for extensive sample prep. | May require specialized equipment, optimization can be complex. |

Spectrophotometric and Electrochemical Methods for Targeted Analysis in Research

While chromatographic methods are dominant for the analysis of this compound, spectrophotometric and electrochemical techniques offer alternative or complementary approaches for targeted analysis in research, often prized for their speed, portability, and low cost. rdworldonline.comias.ac.in

Spectrophotometric Methods: Spectrophotometry, particularly UV-Visible spectroscopy, can be used for the quantification of phenolic compounds. These methods are typically based on a color-forming reaction where the phenol is derivatized to produce a colored compound, the absorbance of which is measured at a specific wavelength. For instance, a common approach involves the diazotization of a primary aromatic amine, which then couples with the phenol in an alkaline medium to form a colored azo dye. jocpr.com The intensity of the color, measured by a spectrophotometer, is proportional to the concentration of the phenol.

For this compound, the method would involve optimizing parameters such as pH, reagent concentrations, and reaction time to achieve maximum color development and stability. While simple and rapid, spectrophotometric methods can suffer from a lack of specificity, as other phenolic compounds in the sample may undergo the same reaction, leading to interferences. rsc.org Therefore, this technique is best suited for relatively simple matrices or after a selective extraction step.

Electrochemical Methods: Electrochemical sensors have emerged as powerful tools for the detection of a wide range of organic pollutants, including phenols. rdworldonline.comias.ac.in These sensors operate by measuring the change in an electrical signal (e.g., current) that occurs when the target analyte is oxidized or reduced at the surface of a specially modified electrode. mdpi.com

The development of an electrochemical sensor for this compound would involve fabricating a working electrode with materials that enhance the electrocatalytic oxidation of the phenol. rdworldonline.com Modifiers such as metal nanoparticles (e.g., gold, iron oxide), carbon nanotubes, or graphene can be applied to the electrode surface to increase its surface area, improve electron transfer rates, and lower the overpotential required for oxidation. mdpi.commdpi.com Techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV) are then used to measure the electrochemical response. mdpi.com The peak current generated is directly proportional to the concentration of this compound.

Electrochemical sensors offer several advantages, including high sensitivity, rapid response times, portability for in-field measurements, and low cost. rdworldonline.com Selectivity can be enhanced by tailoring the electrode's surface chemistry. mdpi.com

Table 2: Performance Characteristics of Targeted Analytical Methods

| Parameter | Spectrophotometry | Electrochemical Sensors | Chromatography (LC/GC-MS) |

|---|---|---|---|

| Principle | Colorimetric reaction and light absorbance measurement. | Electrocatalytic oxidation/reduction at a modified electrode. | Separation followed by mass-based detection and quantification. |

| Selectivity | Low to moderate; susceptible to interference from similar compounds. | Moderate to high; can be tuned by electrode modification. | Very high; provides structural confirmation. |

| Sensitivity (LOD) | µg/L to mg/L range. | ng/L to µg/L range. mdpi.com | pg/L to ng/L range. mdpi.com |

| Speed | Fast (minutes per sample). | Very fast (seconds to minutes per sample). | Slower (minutes to an hour per sample). |

| Cost | Low. | Low to moderate. | High. |

| Portability | Possible with portable spectrophotometers. | High; ideal for in-field analysis. | Low; primarily lab-based. |

Method Validation, Quality Assurance, and Quality Control for Research Applications

For any analytical method used in a research context to detect and quantify this compound, rigorous method validation and the implementation of robust quality assurance (QA) and quality control (QC) protocols are essential. fiveable.mesolubilityofthings.com These practices ensure that the data generated are reliable, reproducible, and fit for their intended purpose. epa.govepa.gov

Method Validation: Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use. epa.gov For a quantitative method for this compound, this involves evaluating several key performance parameters, typically following guidelines from organizations like the International Council for Harmonisation (ICH) or the US Environmental Protection Agency (EPA). mdpi.comepa.gov

Key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally measure the analyte in the presence of other components, such as impurities, degradation products, or matrix components. fiveable.me

Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by a calibration curve and assessed by the coefficient of determination (R²), which should ideally be ≥ 0.99. mdpi.com

Accuracy: The closeness of the test results to the true value. It is often determined by recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage recovered is calculated. mdpi.comepa.gov Acceptable recovery is often within 70-120%.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). mdpi.comfiveable.me RSD values below 15-20% are often considered acceptable.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mdpi.com

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 3: Example Method Validation Parameters for a Hypothetical HPLC-UV Method for this compound

| Validation Parameter | Acceptance Criteria | Example Result |

|---|---|---|

| Linearity (R²) | ≥ 0.999 | 0.9995 |

| Accuracy (% Recovery) | 80 - 110% | 98.5% (at medium spike level) mdpi.com |

| Precision (Intra-day RSD) | ≤ 5% | 3.2% mdpi.com |

| Precision (Inter-day RSD) | ≤ 10% | 4.8% mdpi.com |

| Limit of Detection (LOD) | Reported Value | 0.03 µg/mL mdpi.com |

| Limit of Quantification (LOQ) | Reported Value | 0.10 µg/mL mdpi.com |

Data are hypothetical but based on typical values for similar validated methods for halogenated phenols. mdpi.complu.mx

Standard Operating Procedures (SOPs): Detailed, written instructions for all analytical procedures to ensure consistency.

Calibration Checks: Regular analysis of calibration standards to verify the instrument's response.

QC Samples: Routine analysis of various QC samples within each analytical batch to monitor performance. epa.gov These include:

Method Blanks: An analyte-free matrix that is carried through the entire analytical procedure to check for contamination.

Laboratory Control Samples (LCS): A blank matrix spiked with a known concentration of the analyte to monitor the accuracy of the analytical process.

Matrix Spikes/Matrix Spike Duplicates (MS/MSD): Aliquots of a real sample spiked with a known amount of the analyte, used to assess the effect of the matrix on the analytical accuracy and precision. epa.gov

Surrogate Standards: A compound similar to the analyte but not expected in the sample, added to every sample before processing to monitor extraction efficiency. dtic.mil

Control Charts: Graphical plots of QC data over time to monitor the stability and performance of the analytical method. fiveable.me Any result falling outside established control limits would trigger an investigation and corrective action.

By integrating comprehensive method validation with a stringent QA/QC program, researchers can ensure the integrity and defensibility of their data on this compound.

Molecular Mechanisms of Interaction and Biological Activity of 2 Bromo 4,5 Dichlorophenol

Structure-Activity Relationship (SAR) Studies of 2-Bromo-4,5-dichlorophenol and Related Halogenated Phenols

Quantitative structure-activity relationship (QSAR) studies are pivotal in elucidating the mechanisms of toxicity and biological activity of halogenated phenols, including this compound. These studies establish a correlation between the physicochemical properties of these compounds and their biological effects. For halogenated phenols, key molecular descriptors influencing their activity have been identified through various models. tandfonline.comresearchgate.net

The biological activity, often measured as toxicity to model organisms like the ciliate Tetrahymena pyriformis, is strongly correlated with several structural and electronic parameters. researchgate.netresearchgate.net Research indicates that the lipophilicity, electronic properties, and steric characteristics of the molecule are primary determinants of its interaction with biological systems.

Key findings from SAR studies on halogenated phenols include:

Lipophilicity: The octanol-water partition coefficient (log Kow) is a critical factor. Generally, higher lipophilicity leads to greater membrane permeability and accumulation in biological tissues, which can enhance biological activity.

Electronic Effects: The energy of the highest occupied molecular orbital (HOMO), the dipole moment, and the sum of halogen electric charges are significant descriptors. researchgate.net These parameters influence the molecule's ability to participate in charge-transfer interactions and redox reactions.

Ionization: The acid dissociation constant (pKa) is another crucial determinant. The degree of ionization affects a phenol's ability to cross biological membranes and interact with molecular targets. Studies have shown a bilinear relationship between toxicity and pKa, with phenols having a pKa around 6.3 often exhibiting the highest toxicity. nih.gov

These QSAR models provide a framework for predicting the biological activity of uncharacterized halogenated phenols and for understanding the structural features that drive their molecular interactions. tandfonline.comresearchgate.net

Table 1: Key Molecular Descriptors in SAR Studies of Halogenated Phenols

| Descriptor | Physicochemical Property | Influence on Biological Activity |

|---|---|---|

| log Kow | Lipophilicity / Hydrophobicity | Affects membrane permeability and bioaccumulation. |

| pKa | Acidity / Ionization Potential | Influences membrane transport and interaction with targets; peak toxicity often observed at intermediate pKa values. nih.gov |

| HOMO Energy | Electron-donating Capacity | Relates to the molecule's susceptibility to oxidation and its ability to engage in electronic interactions. researchgate.net |

| Dipole Moment | Molecular Polarity | Affects solubility and the nature of intermolecular interactions with biological targets. researchgate.net |

In Vitro Investigations of Interactions with Specific Molecular Targets

While specific kinetic data for this compound are not extensively documented in publicly available literature, the interactions of structurally similar halogenated phenols with various enzymes have been characterized. These studies provide insights into the potential enzymatic targets and mechanisms of action for this compound class.

Horseradish Peroxidase (HRP): HRP is a well-studied enzyme that catalyzes the oxidation of phenolic compounds in the presence of hydrogen peroxide. Studies on 2,4-dichlorophenol (2,4-DCP) demonstrate that HRP can effectively catalyze its removal from aqueous solutions through oxidative polymerization. nih.govjmb.or.krmdpi.com The process involves the formation of phenoxy radicals, which then polymerize into insoluble products. jmb.or.kr However, this enzymatic process can be subject to competitive product inhibition, and the enzyme itself can be deactivated over time. nih.govmdpi.com The efficiency of this process is dependent on factors such as pH and the concentration of both the substrate and hydrogen peroxide. nih.gov

Cytochrome P450 (CYP) Enzymes: The cytochrome P450 superfamily of enzymes is central to the metabolism of a vast array of foreign compounds. In vitro studies using human liver microsomes and recombinant CYP enzymes have shown that specific isoforms are responsible for the metabolism of halogenated phenols. For instance, the detoxification of the pesticide profenofos to its metabolite, 4-bromo-2-chlorophenol, is primarily catalyzed by CYP2C19 and CYP2B6, with a smaller contribution from CYP3A4. nih.gov Kinetic analyses revealed that CYP2C19 has the highest affinity for the substrate (lowest Km), indicating its significant role in the metabolism of this related bromochlorophenol. nih.gov

Table 2: Examples of Enzyme Interactions with Halogenated Phenols

| Enzyme | Model Compound(s) | Type of Interaction | Key Findings |

|---|---|---|---|

| Horseradish Peroxidase (HRP) | 2,4-Dichlorophenol | Substrate (Oxidation) | Catalyzes oxidative polymerization for removal from solution; subject to product inhibition. nih.govjmb.or.kr |

| Cytochrome P450 2C19 | Profenofos (produces 4-bromo-2-chlorophenol) | Metabolism (Detoxification) | Exhibits the highest affinity (Km = 0.516 μM) for metabolizing the parent compound. nih.gov |

| Cytochrome P450 2B6 | Profenofos (produces 4-bromo-2-chlorophenol) | Metabolism (Detoxification) | Demonstrates high intrinsic clearance, playing a primary role in metabolism. nih.gov |

| Cytochrome P450 3A4 | Profenofos (produces 4-bromo-2-chlorophenol) | Metabolism (Detoxification) | Contributes to metabolism but with lower affinity (Km = 18.9 μM) compared to other CYPs. nih.gov |

| Bacterial Regulatory Proteins (e.g., DmpR) | 2,4-Dichlorophenol | Effector (Transcription Activation) | Mutant forms of the DmpR protein can detect 2,4-DCP and activate gene transcription. nih.gov |

Direct studies on the binding of this compound to specific receptors in cell-free assays are limited in the available scientific literature. However, the potential for halogenated aromatic compounds to interact with various receptors is well-established. For example, structurally related phenylethylamines, such as 4-Bromo-2,5-dimethoxyphenethylamine (2C-B), have been shown to act as potent antagonists at 5-HT2A serotonin receptors in assays using Xenopus laevis oocytes. nih.gov

Investigations into receptor binding and modulation typically employ cell-free systems to isolate the interaction between the compound and the receptor protein, free from other cellular processes. Common methodologies include:

Radioligand Binding Assays: These assays measure the ability of a test compound to displace a known radiolabeled ligand from its receptor. This allows for the determination of binding affinity (Ki).

Functional Assays: These assays measure the functional consequence of receptor binding, such as the modulation of second messenger levels (e.g., cAMP) or G-protein activation, which can be affected by ligand binding. nih.gov

The interaction of a ligand with a receptor can be highly specific, influenced by subtle structural features of both the ligand and the receptor's binding pocket. For instance, the protonation state of specific amino acid residues, such as histidine, within a receptor can be critical for the binding and signaling of certain ligands but not others. nih.gov Given its structure, this compound has the potential to interact with various nuclear and membrane-bound receptors, but specific targets and binding affinities require empirical determination through dedicated cell-free assays.

There is a lack of specific studies detailing the binding constants or conformational changes induced by this compound upon direct interaction with nucleic acids or proteins. However, research on other chlorophenols indicates that these molecules can exert genotoxic effects, suggesting some form of interaction with DNA, either directly or indirectly. For example, exposure of plant model systems (Allium cepa) to 2,4-dichlorophenol has been shown to induce chromosomal aberrations and alter the cellular content of DNA and RNA.

The interaction of halogenated phenols with proteins is a critical aspect of their biological activity. A study on 2-phenol-4,6-dichlorophenyl-pyridines, which share a dichlorinated phenolic moiety, identified these compounds as inhibitors of human DNA topoisomerase IIα. nih.gov This inhibition, which is crucial for their anti-proliferative activity, occurs through a non-intercalative mechanism, meaning the compounds act as catalytic inhibitors without inserting themselves into the DNA structure. nih.gov This highlights that interactions with proteins that regulate DNA topology are a plausible mechanism for halogenated phenols.

Modulation of Cellular Pathways in Model Organisms and Cell Lines

Gene Expression: Exposure of organisms to halogenated aromatic compounds often triggers significant changes in gene expression related to stress responses and metabolism.

Metabolism and Detoxification: In bacteria like Rhodococcus opacus, exposure to phenol (B47542) highly upregulates genes involved in its degradation, such as monooxygenases and enzymes of the β-ketoadipate pathway. oup.com In anaerobic microbial consortia, the presence of chlorophenols leads to an increase in the copy numbers of genes associated with dehalogenation (e.g., cprA) and degradation (e.g., bamB). rsc.org

Stress Response: In zebrafish embryos, exposure to 2,4-dichlorophenol was found to induce the formation of reactive oxygen species (ROS) and alter the expression of genes involved in lipid metabolism. nih.gov

Hormone Receptor Pathways: Bisphenol A (BPA) and its structural analogs, which are also phenolic compounds, are known to act as agonists of estrogen receptor alpha (ERα). Gene expression profiling in human breast cancer cells (MCF-7) reveals that these compounds can alter the expression of a large set of genes in an ERα-dependent manner, confirming their estrogenic activity. kcl.ac.uk

Proteomic Profiling: Proteomics allows for the identification of changes in protein levels and can reveal post-translational modifications in response to chemical exposure.

Studies on neonatal exposure to the brominated flame retardant 2,2′,4,4′,5-pentabromodiphenyl ether (PBDE-99) in mice identified significant alterations in protein expression in the hippocampus and striatum. nih.gov The affected proteins were primarily involved in metabolism, energy production, neurodegeneration, and neuroplasticity, highlighting the utility of proteomics in identifying potential biomarkers and mechanisms of neurotoxicity for organohalogen compounds. nih.gov

These findings collectively suggest that exposure to this compound would likely modulate gene and protein expression profiles associated with xenobiotic metabolism, oxidative stress, and potentially receptor-mediated signaling pathways.

Cellular Signaling Pathway Perturbations

No specific studies detailing the effects of this compound on cellular signaling pathways have been identified. Research investigating its potential to interfere with or modulate key signaling cascades such as MAPK, NF-κB, Wnt, or others is not available in the current body of scientific literature. Therefore, its mechanisms of interaction at the level of cellular communication remain uncharacterized.

Oxidative Stress Induction and Antioxidant Response Mechanisms

There is a lack of specific research on whether this compound induces oxidative stress in biological systems. Studies measuring the generation of reactive oxygen species (ROS), lipid peroxidation, or protein carbonylation following exposure to this specific compound have not been published. Furthermore, there is no information on the activation of antioxidant response mechanisms, such as the Nrf2 pathway or the regulation of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), or glutathione peroxidase (GPx), in response to this compound.

Computational Modeling of Molecular Interactions

Computational studies are essential for predicting and understanding the molecular interactions of chemical compounds. However, for this compound, such studies are not found in the published literature.

Molecular Docking for Ligand-Target Binding Prediction

No molecular docking studies for this compound are available. This type of analysis, which predicts the preferred orientation of a molecule when bound to a specific protein target, has not been performed or published for this compound. As a result, its potential biological targets and binding affinities remain unknown.

Molecular Dynamics Simulations for Conformational Changes and Stability

There are no published molecular dynamics (MD) simulations involving this compound. MD simulations provide insight into the physical movements of atoms and molecules, offering a view of how a compound might interact with a biological target over time and affect its conformational stability. The absence of this data means that the dynamic behavior of its potential interactions has not been explored.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) models are used to correlate the chemical structure of a compound with its biological activity. No QSAR models have been developed or published that include this compound. Such models require a dataset of related compounds with known activities, which does not currently exist for this specific chemical.

Theoretical and Computational Chemistry Studies on 2 Bromo 4,5 Dichlorophenol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Bromo-4,5-dichlorophenol at the atomic and electronic levels. These methods provide a detailed picture of the molecule's geometry, energy, and the distribution of its electrons, which are crucial determinants of its chemical behavior.

Density Functional Theory (DFT) for Molecular Geometry and Energy Landscapes

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules like this compound. DFT calculations are used to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. For substituted phenols, DFT methods, such as B3LYP with a 6-311+G(d,p) basis set, have been successfully used to derive optimal molecular geometries. karazin.ua These calculations provide precise bond lengths, bond angles, and dihedral angles that characterize the molecule's shape.

Table 1: Representative Theoretical Bond Lengths and Angles for a Substituted Phenol (B47542) (based on DFT calculations for similar compounds)

| Parameter | Predicted Value |

| C-O Bond Length | ~1.36 Å |

| O-H Bond Length | ~0.97 Å |

| C-Br Bond Length | ~1.89 Å |

| C-Cl Bond Length | ~1.74 Å |

| C-C-O Bond Angle | ~120° |

| C-O-H Bond Angle | ~109° |

Note: These are generalized values based on DFT calculations of substituted phenols and are intended for illustrative purposes.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool within quantum chemistry that simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. youtube.comucsb.edu